molecular formula C6H4Cl3N B165571 2,4,6-Trichloroaniline CAS No. 634-93-5

2,4,6-Trichloroaniline

Cat. No.: B165571
CAS No.: 634-93-5
M. Wt: 196.5 g/mol
InChI Key: NATVSFWWYVJTAZ-UHFFFAOYSA-N
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Description

2,4,6-Trichloroaniline is a chemical compound with the molecular formula C6H4Cl3N. It is characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position. This compound appears as long needles or fine, light purple fibers and is primarily used as an intermediate in various chemical reactions .

Scientific Research Applications

2,4,6-Trichloroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its effects on various biological systems and its potential use in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of pesticides, herbicides, and fungicides

Safety and Hazards

2,4,6-Trichloroaniline can be toxic when inhaled or ingested orally . The lethal dose is 2400 mg/kg for a rat . Upon heating, this compound will not undergo combustion, but may release hydrogen chloride, nitrogen oxides, or carbon monoxide . It is also moderately toxic by ingestion and is an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The product, this compound, precipitates from the solution as a white solid .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding chlorobenzene and aniline into a reaction kettle, followed by the introduction of hydrogen chloride gas and chlorine gas. The reaction mixture is then maintained at a specific temperature until the reaction is complete. The product is obtained by filtering and drying the resultant filter cake .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction Reactions: The compound can be reduced to form less chlorinated anilines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products:

Comparison with Similar Compounds

    2,4,6-Tribromoaniline: Similar structure but with bromine atoms instead of chlorine.

    2,4-Dichloroaniline: Lacks one chlorine atom compared to 2,4,6-Trichloroaniline.

    4-Chloroaniline: Contains only one chlorine atom at the 4 position.

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various complex organic compounds .

Properties

IUPAC Name

2,4,6-trichloroaniline
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InChI

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
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InChI Key

NATVSFWWYVJTAZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)Cl
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Molecular Formula

C6H4Cl3N
Record name 2,4,6-TRICHLOROANILINE
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Related CAS

33663-50-2 (hydrochloride)
Record name 2,4,6-Trichloroaniline
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DSSTOX Substance ID

DTXSID6021379
Record name 2,4,6-Trichloroaniline
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Molecular Weight

196.5 g/mol
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Physical Description

Long needles or fine, light purple fibers. (NTP, 1992), Solid; [HSDB] Off-white or tan fibers; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (NTP, 1992), 262 °C @ 746 mm Hg
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in ethanol, ether, and chloroform, Insoluble in phosphoric acid, 40 mg/l in water @ 25 °C
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Vapor Pressure

1 mmHg at 273.2 °F ; 5 mmHg at 316.0 °F (NTP, 1992), 0.00000015 [mmHg], 1.47X10-7 mm Hg @ 25 °C
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Color/Form

CRYSTALS FROM ALCOHOL, NEEDLES FROM PETROLEUM ETHER

CAS No.

634-93-5
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Record name Benzenamine, 2,4,6-trichloro-
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Melting Point

163 to 167 °F (NTP, 1992), 78.5 °C
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Synthesis routes and methods I

Procedure details

The procedure was repeated using a mixture of 20% water and 80% ethanol as the solvent instead of the anhydrous ethanol used above. This time the yield of 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one was very poor, i.e., only 8%, while a 57% yield of 2,4,6-trichloroaniline was obtained. This illustrates that, in contrast to the excellent yields produced in an organic medium, very poor yields are obtained when the rearrangement is run in an aqueous medium.
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Synthesis routes and methods II

Procedure details

To a solution of 10 g of potassium hydroxide in 200 ml of anhydrous ethanol was added 20 g of 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2',4',6'-trichloroacetanilide. The mixture was heated under reflux for 10 hours. After it cooled, the mixture was acidified with 20 ml of acetic acid and concentrated to almost dryness under reduced pressure. The residue was slurried in water, collected, and dried. The crude product was stirred with 200 ml of hexane for 15 min., and the hexane solution was separated in hot ethanol and allowed to crystallize over night. There was obtained 9.6 g (48%) of 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, mp 234°-235.5° C., and 1.5 g (12%) of 2,4,6-trichloroaniline.
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Synthesis routes and methods III

Procedure details

A 5-L, two-necked, round-bottomed flask equipped with magnetic stirbar was charged with 50 g freshly distilled aniline (0.54 mol) in 1 L MeCN. One neck was equipped with a reflux condenser and N2 purge, and the second neck was glass stoppered. The solution was brought to reflux. N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion. The color of the reaction became purple-brown. After 1 h, a second addition of 86 g NCS (1 equiv) was made in one portion. After 1 h, NMR of the reaction mixture showed only traces of NCS remained in addition to formation of primarily 2,4-dichloroaniline. The final addition of 86 g NCS (1 equiv) was made in eight ˜10-g portions, reaction occurs with a vigorous exotherm. After the addition, TLC showed the reaction was complete. The mixture was cooled to room temperature and poured into 3 L vigorously stirred H2O. After stirring 1 h, the light purple solid was collected on a coarse-porosity glass frit, washed with 1 L H2O, and air-dried on the frit for 2 h. The crude was dissolved in 1 L Et2O and washed with 500 mL H2O and 500 mL brine. The organic layer was dried with anhydrous MgSO4 and filtered. The filtrate was treated with 11 g Darco G-60 for 1 h. The mixture was filtered through diatomaceous earth, and the solvent was rotary evaporated. The red-brown solid was dissolved in 1 L hexanes. The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that removed most of the color. The filtrates were rotary evaporated, leaving 111.6 g of the title compound as a pale yellow solid that was >97% by 1 H NMR (88%). Recrystallization from EtOH gave the title compound in analytically pure form as soft, colorless needles. Mp 68-70° C., 77.5° C. δH (CDCl3): 7.13 (s, 2 H), 4.36 (bs, NH2); δC (CDCl3): 139.24, 127.81, 122.06, 119.92. Elemental analysis calculated for C6H4Cl3N: C, 36.68; H, 2.05; N, 7.13. Found: C, 36.87; H, 1.93; N, 7.07.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trichloroaniline
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2,4,6-Trichloroaniline
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2,4,6-Trichloroaniline
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Reactant of Route 4
2,4,6-Trichloroaniline
Reactant of Route 5
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2,4,6-Trichloroaniline
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6-Trichloroaniline?

A1: this compound has a molecular formula of C6H4Cl3N and a molecular weight of 196.46 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about the compound's structure and properties. [, , , , , , , , , ]

Q3: What are the common methods for synthesizing this compound?

A3: this compound is primarily synthesized by the chlorination of aniline or aniline hydrochloride. [, , , , , ] One study investigated a three-step synthesis starting with N-acetyl-2,4,6-trichloroaniline, utilizing palladium-catalyzed coupling reactions. []

Q4: Can this compound be synthesized from other starting materials?

A4: Yes, Eastman Chemical Company has explored the conversion of this compound, a byproduct of their photographic chemical synthesis, into 1,3,5-trichloro-2-nitrosobenzene as a potential starting material for other reactions. []

Q5: What are the challenges associated with the traditional synthesis of this compound?

A5: Traditional methods often suffer from low yields, typically less than 60%, and produce impure products requiring additional purification steps. [] Research has shown that even with optimized reaction conditions, the maximum yield of this compound from aniline salt chlorination is approximately 90%, limited by competing reactions. []

Q6: Are there alternative synthesis routes for this compound that offer advantages?

A6: Researchers have developed a novel method using dichloroethane, hydrochloric acid, and hydrogen peroxide with o-chloroaniline as the starting material. This approach claims to reduce the reactivity of the amino group, leading to a purer product. []

Q7: What are the primary applications of this compound?

A7: Historically, this compound served as a key intermediate in the production of various benzene derivatives and other organic compounds, including insecticides, fungicides, and dyes. [] It also acts as a precursor to 1,3,5-trichlorobenzene, an important compound in pesticide development. []

Q8: Has this compound been investigated for other applications?

A8: Yes, studies have explored its use as a template molecule for the development of molecularly imprinted polymers (MIPs) designed to recognize and bind specific polychlorinated biphenyls (PCBs). [] Additionally, researchers have investigated its potential as a plant growth regulator and herbicide. [, , , , ]

Q9: Can this compound be used as a starting material in organic synthesis?

A9: Yes, studies have demonstrated its use in synthesizing N-nitro-2,4,6-Trichloroaniline, a potential pesticide intermediate. [] Furthermore, it has been used in the preparation of 2,4,6-trichlorophenyl hydrazine via diazotization, reduction, and neutralization. []

Q10: What is the environmental fate of this compound?

A10: Research suggests that this compound is susceptible to degradation by sunlight and evaporation from water. [] Although not a significant contaminant in the estuarine sediments of the Edgewood Arsenal area of the Aberdeen Proving Ground, Maryland, studies have detected its presence, along with 2,4,6-trichlorophenylisocyanate, attributed to the pyrolysis of N,N'-bis(2,4,6-trichlorophenyl) urea during analytical procedures. [, ]

Q11: Can microorganisms degrade this compound?

A11: Yes, studies have shown that microorganisms in water samples from a tributary to the Gunpowder River in Maryland can degrade this compound after an acclimation period. [] Furthermore, creek water sediments, but not aniline, were found to shorten the lag time for degradation. []

Q12: How does this compound interact with soil?

A12: Studies on the fate of this compound in soil revealed that lower chlorinated anilines, including this compound, exhibited higher levels of bound residues compared to higher chlorinated anilines after incubation in soil. [] This binding primarily occurred to humic acids, indicating a potential for long-term persistence in the environment. []

Q13: Is this compound considered an environmental hazard?

A13: While this compound itself might not be a primary environmental hazard in certain contexts, there are concerns regarding its potential transformation into more hazardous substances like this compound (TCA). [] Research suggests that N,N-Bis-(2,4,6-Trichlorophenyl)-Urea (CC-2), a compound structurally related to this compound, might degrade into TCA, raising concerns about its environmental impact. []

Q14: Has this compound been found in any natural sources?

A15: Interestingly, this compound, previously considered a purely synthetic compound, has been identified as a naturally occurring product in a marine biofilm-forming microalga. [] This discovery expands our understanding of natural halogenated compounds and their potential ecological roles.

Q15: What analytical methods are used to detect and quantify this compound?

A15: Several analytical techniques are employed for the detection and quantification of this compound, including:

    Q16: Have there been any investigations into the impurities present in synthesized this compound?

    A17: Yes, studies have employed computer-aided mass spectrometry to identify impurities within synthesized this compound. [] This highlights the importance of analytical techniques in ensuring the quality and purity of synthesized compounds.

    Q17: Have there been any computational studies on this compound?

    A18: Yes, Density Functional Theory (DFT) calculations have been employed to study the adsorption behavior of this compound on various nanomaterials, including graphene, fullerene, and fullerene-like nanocages. [] These simulations provide insights into the interactions of this compound with these materials and their potential for sensing applications.

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